

# Application Note: UV-Vis Spectrophotometric Assay for (r)-Omeprazole Concentration

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## Compound of Interest

Compound Name: (r)-Omeprazole

Cat. No.: B128189

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**(r)-Omeprazole**, the S-enantiomer of omeprazole, is a potent proton pump inhibitor that significantly reduces gastric acid secretion.[1] It is widely used in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.[2] Accurate and reliable quantification of **(r)-Omeprazole** in bulk drug and pharmaceutical dosage forms is crucial for quality control and formulation development. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose.[3] This application note provides a detailed protocol for the determination of **(r)-Omeprazole** concentration using a UV-Vis spectrophotometric method, validated according to the International Council for Harmonisation (ICH) guidelines.[2][4]

## Principle

The quantitative determination of **(r)-Omeprazole** is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light passing through the solution. **(r)-Omeprazole** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum due to its molecular structure. By measuring the absorbance at its wavelength of maximum absorption ( $\lambda_{\text{max}}$ ), the concentration of the drug in a sample can be accurately determined by correlating it with a standard calibration curve.[3]

## Instrumentation and Materials

- Instrumentation:
  - UV-Visible Double Beam Spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm matched quartz cuvettes.[5]
  - Analytical Balance
  - Volumetric flasks (10 mL, 50 mL, 100 mL)
  - Pipettes (various sizes)
  - Sonicator
- Chemicals and Reagents:
  - **(r)-Omeprazole** (Esomeprazole) reference standard
  - Methanol (AR Grade)[1][2][5][6]
  - **(r)-Omeprazole** tablets (for sample analysis)
  - Distilled Water

## Experimental Protocols

### Preparation of Standard Stock Solution

- Accurately weigh 100 mg of the **(r)-Omeprazole** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 10-15 minutes to ensure complete dissolution.[7]
- Make up the volume to 100 mL with methanol to obtain a standard stock solution with a concentration of 1000 µg/mL.

- From this stock solution, pipette 10 mL into a 100 mL volumetric flask and dilute with methanol to the mark to get a working standard solution of 100 µg/mL.[5]

## Determination of Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )

- Pipette an appropriate volume of the working standard solution (e.g., 1 mL into a 10 mL volumetric flask) to obtain a concentration of 10 µg/mL by diluting with methanol.
- Scan this solution in the UV-Visible spectrophotometer over a wavelength range of 200-400 nm, using methanol as a blank.[2]
- Record the wavelength at which maximum absorbance is observed. The  $\lambda_{\text{max}}$  for **(r)-Omeprazole** in methanol is typically found at approximately 301 nm.[5][8]

## Preparation of Calibration Curve

- From the 100 µg/mL working standard solution, prepare a series of dilutions in 10 mL volumetric flasks to obtain concentrations in the range of 2-12 µg/mL (e.g., 2, 4, 6, 8, 10, 12 µg/mL).[2][5]
- Measure the absorbance of each dilution at the predetermined  $\lambda_{\text{max}}$  (e.g., 301 nm) against methanol as a blank.
- Plot a graph of absorbance versus concentration.
- Determine the correlation coefficient ( $r^2$ ) and the linear regression equation ( $y = mx + c$ ), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept. A good linear relationship is indicated by an  $r^2$  value close to 0.999.[2]

## Assay of (r)-Omeprazole in Tablet Formulation

- Weigh and finely powder 20 **(r)-Omeprazole** tablets to determine the average weight.
- Accurately weigh a quantity of the powder equivalent to 100 mg of **(r)-Omeprazole** and transfer it to a 100 mL volumetric flask.

- Add about 70 mL of methanol, sonicate for 15 minutes to dissolve the drug, and then make up the volume to 100 mL with methanol.
- Filter the solution through a suitable filter paper (e.g., Whatman No. 41) to remove insoluble excipients.[3]
- Dilute the filtrate appropriately with methanol to obtain a final concentration within the linearity range (e.g., 10 µg/mL).
- Measure the absorbance of the final sample solution at the  $\lambda_{\text{max}}$  against methanol as a blank.
- Calculate the concentration of **(r)-Omeprazole** in the sample using the linear regression equation obtained from the calibration curve.

## Method Validation Summary

The developed method should be validated as per ICH Q2(R1) guidelines. Key validation parameters are summarized below.

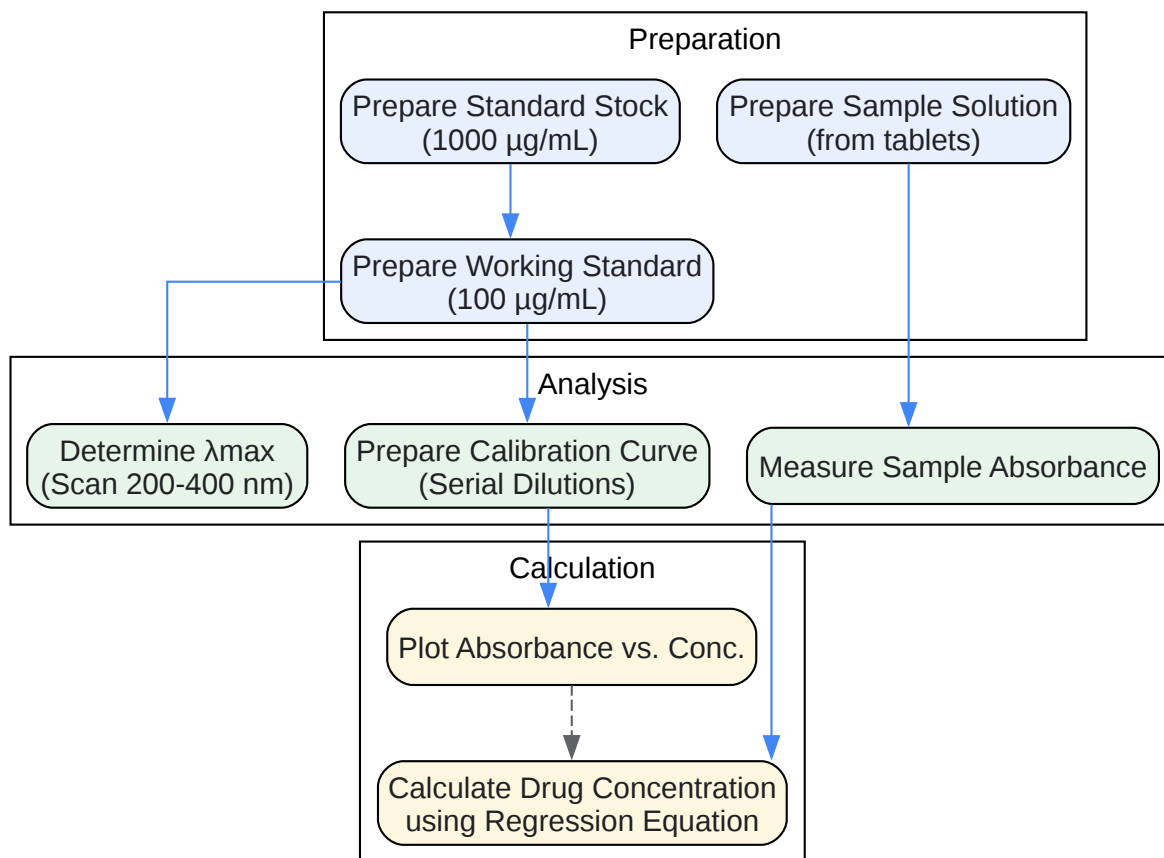
Table 1: Summary of Method Validation Parameters for **(r)-Omeprazole** UV-Vis Assay

Parameter	Specification	Typical Result	References
Wavelength ( $\lambda_{\text{max}}$ )	-	~301 nm (in Methanol)	[5][8]
Linearity Range	Correlation coefficient ( $r^2$ ) $\geq 0.995$	2-12 $\mu\text{g/mL}$	[2][5]
Correlation Coefficient ( $r^2$ )	$\geq 0.995$	0.999	[2]
Regression Equation	$y = mx + c$	$y = 0.0448x + 0.0285$	[2]
Accuracy (% Recovery)	98.0% - 102.0%	99.0% - 101.0%	[8]
Precision (% RSD)	$\leq 2.0\%$	$< 2.0\%$	[2][8]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	0.73 $\mu\text{g/mL}$	[4]
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	2.22 $\mu\text{g/mL}$	[4]

(Note: The "Typical Result" values are compiled from various literature sources and may vary based on specific experimental conditions.)

## Visualizations

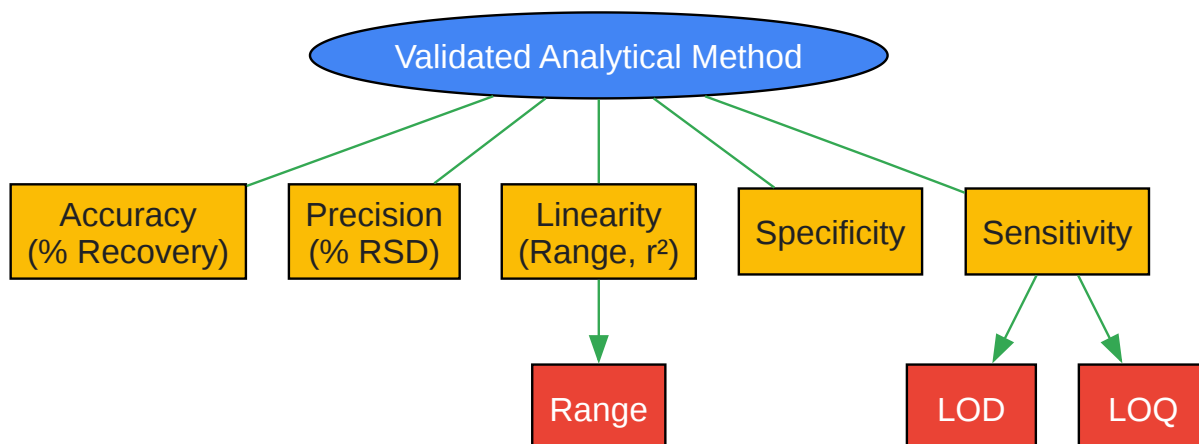
### Experimental Workflow Diagram



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Caption: Workflow for UV-Vis spectrophotometric analysis of **(r)-Omeprazole**.

## Method Validation Parameter Relationship Diagram



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Caption: Interrelationship of key validation parameters as per ICH guidelines.

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